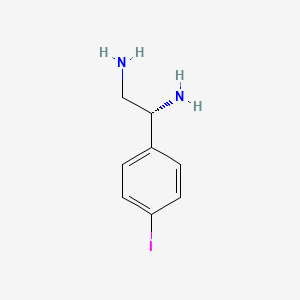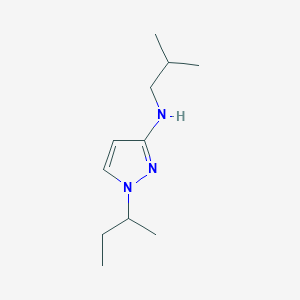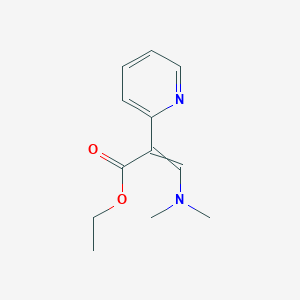
(1S)-2,2-Dimethylcyclopentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2,2-Dimethylcyclopentan-1-amine: is an organic compound characterized by a cyclopentane ring substituted with two methyl groups and an amine group The compound’s stereochemistry is specified by the (1S) configuration, indicating the spatial arrangement of its atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2,2-Dimethylcyclopentan-1-amine typically involves the cyclization of suitable precursors followed by the introduction of the amine group. One common method includes the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed to facilitate the hydrogenation of precursors under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (1S)-2,2-Dimethylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as LiAlH4 or NaBH4.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives like amides or imines.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Acid chlorides, aldehydes, and ketones under acidic or basic conditions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Alcohols, hydrocarbons.
Substitution: Amides, imines.
Aplicaciones Científicas De Investigación
Chemistry: (1S)-2,2-Dimethylcyclopentan-1-amine is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structural features make it a valuable tool for probing the active sites of enzymes and understanding their mechanisms.
Medicine: The compound’s amine group makes it a potential candidate for drug development. It can be modified to create analogs with therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism by which (1S)-2,2-Dimethylcyclopentan-1-amine exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound’s unique structure allows it to fit into specific binding sites, influencing the pathways involved in signal transduction, enzyme catalysis, or receptor activation.
Comparación Con Compuestos Similares
Cyclopentylamine: Lacks the methyl groups, resulting in different reactivity and binding properties.
2,2-Dimethylcyclopentanol: Contains a hydroxyl group instead of an amine, leading to different chemical behavior.
Cyclopentanone: The ketone analog, which undergoes different types of reactions compared to the amine.
Uniqueness: (1S)-2,2-Dimethylcyclopentan-1-amine is unique due to its specific stereochemistry and the presence of both methyl groups and an amine group. This combination of features imparts distinct reactivity and binding properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H15N |
|---|---|
Peso molecular |
113.20 g/mol |
Nombre IUPAC |
(1S)-2,2-dimethylcyclopentan-1-amine |
InChI |
InChI=1S/C7H15N/c1-7(2)5-3-4-6(7)8/h6H,3-5,8H2,1-2H3/t6-/m0/s1 |
Clave InChI |
NODFGJYBXPEUCQ-LURJTMIESA-N |
SMILES isomérico |
CC1(CCC[C@@H]1N)C |
SMILES canónico |
CC1(CCCC1N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-{[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11737473.png)
![2-(4-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11737480.png)
![[2-(diethylamino)ethyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11737488.png)
![[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11737492.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11737513.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11737521.png)

![3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one](/img/structure/B11737529.png)
![1-{6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B11737534.png)

![1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11737566.png)


![1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine](/img/structure/B11737591.png)
